![molecular formula C21H19N3O6S B2785269 (Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-55-9](/img/structure/B2785269.png)

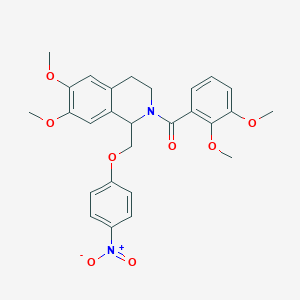

(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

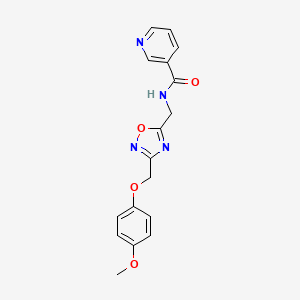

The compound is a complex organic molecule that contains several functional groups, including an acetamido group, a carbonyl group, a benzo[d]thiazol group, and a dihydrobenzo[b][1,4]dioxine group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various reactions. For example, 2,3-dihydrobenzo[b][1,4]dioxine derivatives have been synthesized by reaction of 3-(5-bromo-2-methoxyphenyl)-1-arylpropen-1-ones with 2-aminobenzenethiols .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2,3-dihydrobenzo[b][1,4]dioxine group would form a cyclic structure, and the benzo[d]thiazol group would also form a ring structure .Applications De Recherche Scientifique

Glycosylation Reactions and Oligosaccharide Synthesis

The compound ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-β-D-glycopyranoside has been demonstrated as an excellent glycosyl donor. It enables efficient access to variant GlcNAc-containing oligosaccharides . Glycosylation reactions play a crucial role in biological processes, including protein folding, cell signaling, and immune responses. Researchers can utilize this compound to synthesize complex oligosaccharides for studying glycan-protein interactions, drug development, and vaccine design.

Wound Healing and Antibacterial Properties

Further research on 2-acetamido-2-deoxy-hexopyranose film composite (which shares structural similarities with our compound) suggests its potential in wound healing. Specifically, it may exhibit antibacterial activity against Staphylococcus aureus infections . Investigating wound healing mechanisms and optimizing formulations could lead to practical applications in medical dressings, bandages, and wound care products.

Oxidation Chemistry and Radical Reactions

The compound’s structure contains a thioether group, which makes it interesting for oxidation chemistry. Researchers could explore its reactivity in radical reactions, potentially leading to novel synthetic methodologies. Exciting areas include drug discovery, natural product synthesis, and electrocatalytic methods for lignin depolymerization and biopolymer modification .

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[6-acetamido-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O6S/c1-12(25)22-13-7-8-14-18(9-13)31-21(24(14)10-19(26)28-2)23-20(27)17-11-29-15-5-3-4-6-16(15)30-17/h3-9,17H,10-11H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLRDDRJIVJHHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3COC4=CC=CC=C4O3)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2785190.png)

![3-(4-Chlorobenzyl)-1-cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2785191.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2785193.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2785194.png)

![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2785197.png)

![4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid](/img/structure/B2785200.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylphenyl)sulfonylpiperazine](/img/structure/B2785204.png)

![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2785205.png)